molecular formula C45H54N8O10 B7950302 Pristinamycin IA

Pristinamycin IA

Cat. No.: B7950302
M. Wt: 867.0 g/mol
InChI Key: YGXCETJZBDTKRY-DZCVGBHJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pristinamycin IA, also known as Mikamycin B, is an antibiotic cyclic peptide belonging to the streptogramin B group of antibiotics. It is one of the two main components of Pristinamycin, the other being Pristinamycin IIA. This compound is derived from the bacterium Streptomyces pristinaespiralis and is primarily used in the treatment of staphylococcal and streptococcal infections .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Pristinamycin IA involves the fermentation of Streptomyces pristinaespiralis. The bacterium produces both this compound and Pristinamycin IIA in a ratio of approximately 30:70. The fermentation process is carried out under controlled conditions to optimize the yield of the desired antibiotic components .

Industrial Production Methods: Industrial production of this compound involves large-scale fermentation followed by extraction and purification processes. The fermentation broth is subjected to microfiltration, concentration, and solvent extraction to isolate this compound. The antibiotic is then purified using techniques such as high-performance liquid chromatography (HPLC) to achieve the desired purity and stability .

Chemical Reactions Analysis

Types of Reactions: Pristinamycin IA undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products: The major products formed from these reactions include various derivatives of this compound with modified biological activities and improved pharmacokinetic properties .

Scientific Research Applications

Pristinamycin IA has a wide range of scientific research applications, including:

Mechanism of Action

Pristinamycin IA exerts its antibacterial effects by binding to the bacterial 50S ribosomal subunit. This binding inhibits the elongation process of protein synthesis, leading to the cessation of bacterial growth. The combination of this compound and Pristinamycin IIA acts synergistically, resulting in potent bactericidal activity. The molecular targets include the ribosomal peptidyl transferase center, which is crucial for protein synthesis .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its cyclic peptide structure and its ability to act synergistically with Pristinamycin IIA. This synergy enhances its antibacterial potency, making it effective against resistant bacterial strains. Additionally, its oral bioavailability makes it a valuable alternative to other antibiotics that require intravenous administration .

Properties

IUPAC Name

N-[(3S,6S,12R,15S,16R,19S,22S)-3-[[4-(dimethylamino)phenyl]methyl]-12-ethyl-4,16-dimethyl-2,5,11,14,18,21,24-heptaoxo-19-phenyl-17-oxa-1,4,10,13,20-pentazatricyclo[20.4.0.06,10]hexacosan-15-yl]-3-hydroxypyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H54N8O10/c1-6-31-42(59)52-22-11-14-32(52)43(60)51(5)34(24-27-16-18-29(19-17-27)50(3)4)44(61)53-23-20-30(54)25-33(53)39(56)49-37(28-12-8-7-9-13-28)45(62)63-26(2)36(40(57)47-31)48-41(58)38-35(55)15-10-21-46-38/h7-10,12-13,15-19,21,26,31-34,36-37,55H,6,11,14,20,22-25H2,1-5H3,(H,47,57)(H,48,58)(H,49,56)/t26-,31-,32+,33+,34+,36+,37+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGXCETJZBDTKRY-DZCVGBHJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(=O)N2CCCC2C(=O)N(C(C(=O)N3CCC(=O)CC3C(=O)NC(C(=O)OC(C(C(=O)N1)NC(=O)C4=C(C=CC=N4)O)C)C5=CC=CC=C5)CC6=CC=C(C=C6)N(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1C(=O)N2CCC[C@H]2C(=O)N([C@H](C(=O)N3CCC(=O)C[C@H]3C(=O)N[C@H](C(=O)O[C@@H]([C@@H](C(=O)N1)NC(=O)C4=C(C=CC=N4)O)C)C5=CC=CC=C5)CC6=CC=C(C=C6)N(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H54N8O10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701028335
Record name Mikamycin IA
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701028335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

867.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3131-03-1
Record name Mikamycin IA
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003131031
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Mikamycin IA
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701028335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MIKAMYCIN B
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V50XJ0NC3I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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